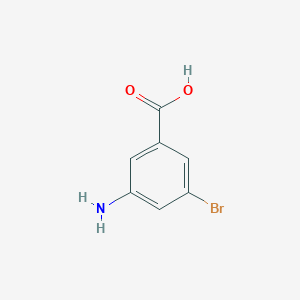

3-Amino-5-bromobenzoic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-amino-5-bromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSXRGSPGHZKFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468724 | |

| Record name | 3-Amino-5-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42237-85-4 | |

| Record name | 3-Amino-5-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-bromobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-5-bromobenzoic Acid: Properties, Reactivity, and Applications

Foreword

In the intricate world of synthetic chemistry, the strategic selection of molecular building blocks is paramount to the successful construction of complex target molecules. 3-Amino-5-bromobenzoic acid is one such pivotal intermediate, offering a trifecta of reactive sites—an amine, a carboxylic acid, and an aryl bromide—that empower chemists in the fields of pharmaceutical development, materials science, and biochemical research. The unique meta-substitution pattern of these functional groups provides a scaffold with distinct electronic and steric properties, enabling a high degree of control in subsequent chemical transformations.

This guide is designed for the practicing researcher, scientist, and drug development professional. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices and the logic of synthetic applications. We will explore the core physicochemical properties, delve into the nuanced reactivity of each functional group, and present robust, field-proven protocols. Every piece of technical data and every procedural step is grounded in authoritative sources to ensure the highest level of scientific integrity and trustworthiness, equipping you with the actionable insights needed to leverage this versatile compound in your research and development endeavors.

Molecular Structure and Core Physicochemical Properties

The utility of this compound begins with its fundamental structure. The aromatic ring is functionalized with an electron-donating amino group and an electron-withdrawing bromine atom, both positioned meta to a deactivating carboxylic acid group. This arrangement governs the molecule's reactivity and physical characteristics.

Figure 1: Chemical Structure of this compound

A summary of its key physicochemical properties is presented below, providing the foundational data required for experimental design.

Table 1: Core Physicochemical Properties

| Property | Value | Reference(s) |

| Synonyms | 3-Bromo-5-aminobenzoic acid, 5-Amino-3-bromo-benzoic acid | [1] |

| CAS Number | 42237-85-4 | [2][3][4] |

| Molecular Formula | C₇H₆BrNO₂ | [1][2] |

| Molecular Weight | 216.03 g/mol | [1][2] |

| Appearance | Off-white to light yellow crystalline powder | [1] |

| Melting Point | 215-223 °C | [1][3] |

| Purity | ≥97% (HPLC) | [1][3] |

| Storage | Store at 0-8°C, protect from light | [1][2] |

Spectroscopic Profile

Structural confirmation and purity assessment are critical in any synthetic workflow. The following table outlines the expected spectroscopic characteristics of this compound, which are essential for its identification.

Table 2: Spectroscopic Data Interpretation

| Technique | Expected Features |

| ¹H NMR | The spectrum will exhibit signals for three distinct aromatic protons. The chemical shifts will be influenced by the combined electronic effects of the amino, bromo, and carboxyl groups. Additionally, broad, exchangeable signals for the two amine protons (NH₂) and the single carboxylic acid proton (COOH) will be present. |

| ¹³C NMR | Seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule. The carboxyl carbon will appear furthest downfield. The chemical shifts of the aromatic carbons will reflect the substitution pattern, with the carbon bearing the bromine atom showing a characteristic shift. |

| FT-IR (KBr Pellet) | The spectrum will display characteristic absorption bands: a broad O-H stretch for the carboxylic acid (approx. 2500-3300 cm⁻¹), two N-H stretching bands for the primary amine (approx. 3300-3500 cm⁻¹), a strong C=O stretch for the carboxyl group (approx. 1700 cm⁻¹), and C-Br stretching in the fingerprint region (< 700 cm⁻¹). |

| Mass Spectrometry (EI) | The mass spectrum will show a prominent molecular ion peak (M⁺). A key diagnostic feature is the presence of an M+2 peak of nearly equal intensity, which is characteristic of the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).[5] |

Synthesis and Reactivity

This compound is a versatile synthetic intermediate due to the orthogonal reactivity of its three functional groups. It serves as a building block for more complex molecules, including pharmaceuticals and specialty polymers.[1]

Synthesis Pathway

A common and reliable method for the preparation of this compound is the reduction of its nitro precursor, 3-bromo-5-nitrobenzoic acid.[6][7]

Figure 2: Synthesis via reduction of the nitro group.

Protocol 1: Synthesis from 3-Bromo-5-nitrobenzoic Acid [6]

-

Dissolution: In a round-bottom flask, dissolve 3-bromo-5-nitrobenzoic acid (1.0 eq) in ethanol (approx. 20 volumes).

-

Acidification: Slowly add concentrated hydrochloric acid (approx. 4 volumes) to the solution and stir for 5 minutes at room temperature.

-

Reduction: Add tin(II) chloride (SnCl₂) in portions and heat the reaction mixture to 50 °C for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature. Carefully adjust the pH to 9 with a concentrated sodium hydroxide solution, which will cause a solid to precipitate.

-

Isolation: Remove the precipitated tin salts by filtration.

-

Precipitation: Acidify the filtrate to pH 5 with hydrochloric acid to precipitate the product, this compound.

-

Purification: Collect the solid product by filtration and wash with water. The product can be further purified by recrystallization if necessary.

Expertise & Causality: The use of tin(II) chloride in acidic media is a classic and highly effective method for the selective reduction of an aromatic nitro group in the presence of other reducible functionalities like a carboxylic acid. The pH adjustments are critical for separating the product from the tin salts formed during the reaction.

Synthetic Applications and Reactivity

The true power of this compound lies in its ability to undergo a wide range of selective chemical transformations.

Figure 3: Key reaction classes for each functional group.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (Aryl Bromide)

This protocol describes a general procedure for forming a new carbon-carbon bond at the bromide position, a cornerstone of modern drug discovery.

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), an appropriate arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (2.5 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent mixture, such as dioxane/water (4:1).

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress using TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

Trustworthiness & Self-Validation: This protocol is a self-validating system. The use of an inert, degassed environment is critical to prevent the oxidation and deactivation of the palladium(0) catalyst. The progress can be unequivocally tracked by the disappearance of the starting material and the appearance of a new, more nonpolar product spot by TLC.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazard Classification: It is classified as acutely toxic if swallowed (Acute Tox. 3).[3] The GHS signal word is "Danger" with the hazard statement H301 (Toxic if swallowed).[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3] Use a dust mask or work in a fume hood to avoid inhalation of the powder.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a powerful and versatile intermediate whose value is defined by the strategic orthogonality of its functional groups. It provides chemists with a robust platform for generating molecular diversity through well-established and reliable synthetic transformations, including peptide couplings, diazotizations, and palladium-catalyzed cross-coupling reactions. A thorough understanding of its properties, reactivity, and handling, as detailed in this guide, is essential for any researcher aiming to exploit its full potential in the synthesis of novel pharmaceuticals, advanced materials, and other high-value chemical entities.

References

An In-depth Technical Guide to 3-Amino-5-bromobenzoic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromobenzoic acid (CAS No. 42237-85-4) is a versatile halogenated aromatic compound that serves as a critical building block in modern organic synthesis.[1][2] Its unique trifunctional structure, featuring a carboxylic acid, an amino group, and a bromine atom on a benzene ring, makes it an invaluable scaffold for the construction of complex molecules. The strategic placement of these functional groups allows for a wide range of chemical transformations, including amide bond formation, cross-coupling reactions, and the synthesis of heterocyclic systems.[2] This guide provides an in-depth exploration of the synthesis, properties, characterization, and key applications of this compound, with a focus on its practical utility in pharmaceutical and materials science research.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory. The compound is typically an off-white to light beige crystalline solid.[2]

| Property | Value | Reference(s) |

| CAS Number | 42237-85-4 | [1][3][4] |

| Molecular Formula | C₇H₆BrNO₂ | [1][3][5] |

| Molecular Weight | 216.03 g/mol | [1][3][5] |

| Melting Point | 215-223 °C | [1][4] |

| Appearance | Off-white powder | [1] |

| Purity | ≥97% (HPLC) | [1] |

| SMILES | Nc1cc(Br)cc(c1)C(=O)O | [3][4] |

| InChI Key | RQSXRGSPGHZKFT-UHFFFAOYSA-N | [4] |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of its nitro precursor, 3-bromo-5-nitrobenzoic acid.[6] This transformation is typically achieved using a metal catalyst in an acidic medium.

Experimental Protocol: Reduction of 3-bromo-5-nitrobenzoic acid[6]

This protocol is adapted from a general procedure for the reduction of a nitroaromatic compound.[6]

Materials:

-

3-bromo-5-nitrobenzoic acid

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Tin(II) chloride

-

8 M Sodium Hydroxide solution

Procedure:

-

In a round-bottom flask, dissolve 3-bromo-5-nitrobenzoic acid (e.g., 7.02 g, 28.54 mmol) in ethanol (150 mL).

-

Slowly add concentrated hydrochloric acid (30 mL) to the solution and stir for 5 minutes at room temperature.

-

Add tin(II) chloride to the mixture.

-

Heat the reaction mixture to 50 °C and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Adjust the pH to 9 with an 8 M sodium hydroxide solution, which will cause a solid to precipitate.

-

Remove the solids by filtration.

-

Acidify the filtrate to pH 5 with hydrochloric acid to precipitate the desired this compound.

-

Collect the product by filtration and dry under vacuum.

Expected Yield: 94%[6]

Caption: Synthesis of this compound.

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized this compound is crucial. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) are employed.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like DMSO-d₆, will show distinct signals for the aromatic protons and the amine and carboxylic acid protons. The aromatic protons will appear as multiplets or distinct singlets/doublets depending on the resolution, and their chemical shifts will be influenced by the electronic effects of the substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The number of signals will correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups.

FTIR Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.

-

O-H stretching: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid.

-

C=O stretching: A strong absorption around 1700 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C=C stretching: Peaks in the 1450-1600 cm⁻¹ region corresponding to the aromatic ring.

-

C-Br stretching: Typically observed in the fingerprint region below 800 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for assessing the purity of this compound. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent like acetonitrile.[7] The retention time of the compound can be controlled by adjusting the mobile phase composition, buffer concentration, and pH.[7] This method is effective for separating the target compound from starting materials, byproducts, and other isomers.[7]

Key Applications in Research and Development

The trifunctional nature of this compound makes it a highly valuable intermediate in several areas of chemical research and development.[1][2]

Pharmaceutical Synthesis

This compound is a key building block in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1] The amino and carboxylic acid groups provide handles for amide bond formation, a cornerstone of medicinal chemistry, while the bromine atom allows for the introduction of further molecular complexity through cross-coupling reactions.[2]

Agrochemical Development

Similar to its utility in pharmaceuticals, this compound is used in the synthesis of novel herbicides and other crop protection agents.[8] The specific arrangement of its functional groups allows for the creation of molecules with targeted biological activity against pests and weeds.[8]

Materials Science

In the field of materials science, this compound is employed in the formulation of specialty polymers and dyes.[1] Its incorporation into polymer backbones can enhance properties such as thermal stability, chemical resistance, and flame retardancy.

Organic Synthesis and Cross-Coupling Reactions

The bromine atom in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are prevalent in many biologically active compounds.[2]

The following is a representative protocol for the Suzuki-Miyaura coupling of an amino-substituted aryl bromide, which can be adapted for this compound.[5]

Materials:

-

This compound (or a related amino-bromoaryl compound)

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane/Water (degassed)

Procedure:

-

To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed 1,4-dioxane/water solvent system.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Suzuki-Miyaura coupling reaction workflow.

Safety and Handling

This compound is classified as acutely toxic if swallowed.[4][9] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[4][9] Work should be conducted in a well-ventilated area or a fume hood.[10][11] Store the compound in a cool, dry place, away from incompatible materials.[5]

Conclusion

This compound is a highly functionalized and versatile building block with significant applications in drug discovery, agrochemical synthesis, and materials science. Its unique combination of reactive sites allows for a broad range of chemical modifications, making it an indispensable tool for synthetic chemists. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals seeking to leverage the synthetic potential of this valuable compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. helixchrom.com [helixchrom.com]

- 8. chromatographytoday.com [chromatographytoday.com]

- 9. chemimpex.com [chemimpex.com]

- 10. ijtsrd.com [ijtsrd.com]

- 11. prepchem.com [prepchem.com]

An In-depth Technical Guide to 3-Amino-5-bromobenzoic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-Amino-5-bromobenzoic acid, a pivotal building block in modern medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, outlines a robust synthesis protocol, and explores its significant applications, grounding all information in established scientific principles.

Core Molecular and Physical Properties

This compound is an aromatic compound featuring a benzoic acid core substituted with both an amino and a bromo group. This unique trifunctional structure—a carboxylic acid, an amine, and an aryl halide—renders it a versatile and highly reactive intermediate for complex organic synthesis.

The strategic placement of the bromine atom and the amino group on the benzene ring significantly influences its electronic properties and reactivity, making it an essential precursor for the synthesis of various bioactive molecules and specialized polymers.[1]

Key Physicochemical Data

A summary of the essential quantitative data for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrNO₂ | [1][2][3][4] |

| Molecular Weight | 216.03 g/mol | [1][2][3][5] |

| CAS Number | 42237-85-4 | [1][2][6][7] |

| Appearance | Off-white powder | [1] |

| Melting Point | 215-223 °C | [1] |

| Purity | ≥97% (HPLC) | [1] |

| SMILES | Nc1cc(Br)cc(c1)C(=O)O | [2][5] |

| InChI Key | RQSXRGSPGHZKFT-UHFFFAOYSA-N | [5] |

Molecular Structure and Representation

The structural arrangement of functional groups in this compound is fundamental to its chemical behavior. The diagram below illustrates the connectivity of the atoms and the spatial relationship between the carboxylic acid, amino, and bromo substituents on the aromatic ring.

Caption: Chemical structure of this compound.

Synthesis Protocol: Reduction of 3-Bromo-5-nitrobenzoic Acid

A common and efficient laboratory-scale synthesis of this compound involves the reduction of its nitro precursor, 3-Bromo-5-nitrobenzoic acid. This procedure is reliable and yields a high-purity product.[7] The choice of tin(II) chloride as the reducing agent in an acidic ethanolic solution is deliberate; it is a classic method for nitro group reduction that is selective and proceeds under relatively mild conditions, thus preserving the carboxylic acid and aryl bromide functionalities.

Experimental Workflow

The following diagram outlines the key stages of the synthesis process, from starting materials to the final purified product.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Bromo-5-nitrobenzoic acid (1.0 equivalent) in ethanol.[7]

-

Acidification : Slowly add concentrated hydrochloric acid to the solution while stirring. This creates the acidic medium necessary for the reduction reaction.[7]

-

Reduction : Add tin(II) chloride (SnCl₂) to the mixture. The amount is calculated based on the stoichiometry of the nitro group reduction.

-

Heating : Heat the reaction mixture to 50°C and maintain this temperature for approximately 2 hours, monitoring the reaction progress by a suitable method (e.g., TLC).[7]

-

Work-up : After cooling to room temperature, carefully adjust the pH to 9 using an 8M sodium hydroxide solution. This step is crucial as it precipitates tin salts, which are insoluble at this pH, while keeping the deprotonated product in solution.[7]

-

First Filtration : Remove the precipitated tin salts by filtration. The filtrate contains the sodium salt of the desired product.[7]

-

Precipitation : Acidify the filtrate to a pH of 5 with hydrochloric acid. As the pH drops, the zwitterionic this compound becomes insoluble and precipitates out of the solution.[7]

-

Isolation : Collect the solid product by filtration, wash with cold water to remove residual salts, and dry under vacuum to obtain the final product. The reported yield for this procedure is high, around 94%.[7]

Applications in Research and Development

This compound is not an end product but a valuable intermediate. Its utility stems from the differential reactivity of its three functional groups, which allows for sequential and site-selective modifications.

-

Pharmaceutical Development : It serves as a key building block in the synthesis of anti-inflammatory and analgesic agents.[1] The amino and carboxylic acid groups are common pharmacophores, while the bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity and introduce diverse substituents. This is a cornerstone of modern drug discovery, enabling the exploration of vast chemical spaces to optimize biological activity.[1]

-

Organic Synthesis : The compound is a versatile precursor for creating more complex organic molecules.[1] For instance, the amino group can be diazotized and converted into a range of other functional groups, or it can participate in amide bond formation. The carboxylic acid can be converted to esters, amides, or acid chlorides.

-

Materials Science : In this field, it is employed in the formulation of specialty polymers and dyes.[1] The aromatic core and reactive handles allow for its incorporation into polymer backbones, enhancing properties such as thermal stability, chemical resistance, and optical characteristics.[1]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazard Classification : It is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).

-

GHS Pictogram : GHS06 (Skull and Crossbones).

-

Signal Word : Danger.

-

Personal Protective Equipment (PPE) : Standard laboratory PPE, including gloves, eye protection (eyeshields/faceshields), and a dust mask (type N95 or equivalent), is mandatory.

-

Storage : Store in a cool, dark place under an inert atmosphere. Recommended storage temperatures are between 0-8°C.[1]

This guide provides a foundational understanding of this compound, emphasizing its chemical properties and practical utility. By leveraging this information, researchers can effectively and safely incorporate this versatile compound into their synthetic and developmental workflows.

References

An In-depth Technical Guide to the Solubility of 3-Amino-5-bromobenzoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-amino-5-bromobenzoic acid in organic solvents. Recognizing the limited availability of direct quantitative solubility data in public literature, this document synthesizes theoretical principles of solubility, data from structurally analogous compounds, and established experimental methodologies to offer valuable insights for researchers, scientists, and professionals in drug development. A detailed, field-proven protocol for the experimental determination of solubility is provided, empowering researchers to generate precise and reliable data. This guide is designed to be a practical resource for solvent selection in synthesis, purification, and formulation processes involving this compound.

Introduction: The Significance of this compound and Its Solubility

This compound is a key building block in organic synthesis, particularly valued in the pharmaceutical industry as an intermediate for creating more complex bioactive molecules.[1] Its utility in the development of anti-inflammatory and analgesic agents underscores the importance of understanding its fundamental physicochemical properties.[1] Among these, solubility is a critical parameter that dictates its handling, reactivity, and bioavailability.

Accurate solubility data is paramount for:

-

Reaction Solvent Selection: Ensuring the compound is sufficiently dissolved for a chemical reaction to proceed efficiently.

-

Purification and Crystallization: Selecting appropriate solvent systems for effective purification and obtaining the desired crystalline form.

-

Formulation Development: In drug development, solubility directly impacts the formulation strategy for achieving desired therapeutic concentrations.

-

Analytical Method Development: Choosing suitable solvents for techniques like High-Performance Liquid Chromatography (HPLC) and other analytical assays.

This guide will delve into the factors governing the solubility of this compound, provide a framework for predicting its behavior in various organic solvents, and offer a robust experimental protocol for its quantitative determination.

Theoretical Framework: Understanding the Molecular Basis of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. The molecular structure of this compound, featuring a carboxylic acid group, an amino group, and a bromine atom on a benzene ring, dictates its solubility profile.

-

Polar Functional Groups: The carboxylic acid (-COOH) and amino (-NH2) groups are polar and capable of hydrogen bonding. The carboxylic acid can act as both a hydrogen bond donor and acceptor, while the amino group is a hydrogen bond donor. These groups will have strong interactions with polar solvents, particularly those that are protic (containing O-H or N-H bonds).

-

Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety. This part of the molecule will have favorable interactions with nonpolar or weakly polar solvents through van der Waals forces.

-

Bromine Atom: The bromine atom is an electron-withdrawing group that increases the overall polarity of the molecule to some extent but also contributes to its molecular weight and size, which can influence solubility.

The interplay of these structural features suggests that this compound will exhibit a degree of solubility in a range of solvents, with a preference for polar organic solvents.

Predicted Solubility Profile based on Structural Analogs

In the absence of extensive experimental data for this compound, we can infer its likely solubility behavior by examining structurally similar compounds.

-

3-Aminobenzoic Acid: This compound is soluble in hot alcohol and ether, indicating a preference for polar, hydrogen-bond-accepting solvents.[2] It is only slightly soluble in water.[2]

-

4-Aminobenzoic Acid (PABA): PABA is soluble in alcohol and ether but only slightly soluble in benzene and practically insoluble in petroleum ether.[3] Its solubility in water is moderate and increases with temperature.[3][4]

-

3-Bromobenzoic Acid: This compound is soluble in alcohols and ethers but insoluble in water.[5]

Based on these analogs, it is reasonable to predict that this compound will exhibit good solubility in polar protic solvents like alcohols (methanol, ethanol) and polar aprotic solvents like ethers (tetrahydrofuran, diethyl ether) and esters (ethyl acetate) . Its solubility is expected to be lower in nonpolar solvents such as hydrocarbons (hexane, toluene) .

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the carboxylic acid and amino groups. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | Dipole-dipole interactions and hydrogen bond acceptance by the solvent. |

| Halogenated | Dichloromethane, Chloroform | Low to Moderate | Moderate polarity, but weaker hydrogen bonding capability. |

| Aromatic | Toluene, Benzene | Low | Primarily nonpolar interactions with the benzene ring. |

| Nonpolar | Hexane, Heptane | Very Low | Mismatch in polarity; weak intermolecular forces. |

Experimental Protocol for Solubility Determination: A Self-Validating System

To obtain accurate and reliable quantitative solubility data, a well-designed experimental protocol is essential. The following shake-flask method is a widely accepted and robust technique.[6]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or sealed glass tubes

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 36, and 48 hours) until the concentration of the solute in the solution becomes constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial or volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard calibration curve).

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

-

Causality and Self-Validation

-

Use of Excess Solid: This ensures that the solution is truly saturated and in equilibrium with the solid phase.

-

Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature is crucial for reproducibility.

-

Equilibration Time: Allowing sufficient time for equilibration ensures that the measured concentration represents the true thermodynamic solubility.

-

Filtration: This step is essential to prevent undissolved solid from artificially inflating the measured solubility.

-

Validated Analytical Method: Using a calibrated and validated analytical technique ensures the accuracy of the concentration measurement.

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Practical Implications for Researchers

The solubility data, whether predicted or experimentally determined, has direct practical applications in the laboratory.

Solvent Selection for Synthesis and Purification

The choice of solvent is critical for the success of a chemical reaction and subsequent purification.

-

For Reactions: A solvent in which this compound is highly soluble is generally preferred to ensure a homogeneous reaction mixture and facilitate efficient reaction kinetics. Based on the predicted profile, alcohols like methanol or ethanol would be good starting points.

-

For Recrystallization: An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. This allows for dissolution upon heating and subsequent crystallization upon cooling. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, can often provide the desired solubility profile.

Logical Framework for Solvent Selection

Caption: Logic for solvent selection based on experimental goals.

Conclusion and Future Perspectives

Future work should focus on the systematic experimental determination of the solubility of this compound in a diverse set of organic solvents at various temperatures. Such data would be invaluable to the scientific community, particularly those in the fields of medicinal chemistry and process development, enabling more efficient and informed decision-making in the synthesis and formulation of novel compounds.

References

Technical Guide: Physicochemical Characterization of 3-Amino-5-bromobenzoic acid

Executive Summary

This technical guide provides a focused examination of the fundamental physicochemical properties of 3-Amino-5-bromobenzoic acid (CAS No. 42237-85-4), specifically its melting point and physical state. Intended for researchers, chemists, and professionals in drug development, this document synthesizes data from established chemical suppliers and outlines a robust, field-proven protocol for the empirical verification of its melting point. The guide emphasizes the importance of precise characterization for ensuring consistency in applications ranging from pharmaceutical synthesis to materials science.

Introduction: The Utility of this compound

This compound is an aromatic amino acid derivative of significant interest in synthetic chemistry. Its molecular structure, featuring an aminobenzoic acid core with a bromine substituent, provides a versatile scaffold for chemical elaboration. The presence of three distinct functional groups—the carboxylic acid, the amine, and the aryl bromide—offers multiple reaction handles. This makes it a valuable intermediate or building block in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs) and specialized polymers[1]. In pharmaceutical development, it serves as a key intermediate for anti-inflammatory and analgesic drugs[1]. Given its role as a foundational reagent, a precise understanding of its physical properties is not merely academic; it is a critical prerequisite for reliable process development, quality control, and successful synthetic outcomes.

Core Physicochemical Properties

The physical state and melting point are primary identifiers for a solid crystalline compound, serving as crucial indicators of purity.

Physical State

At standard ambient temperature and pressure (SATP), this compound presents as a solid.[2] It is typically described as an off-white powder or crystalline solid.[1] This appearance is a key preliminary check for material identity upon receipt and before use in any experimental workflow.

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature range over which the substance transitions from a solid to a liquid state. For this compound, a review of supplier technical data reveals a consistent, albeit slightly varied, melting point range. This variation is common and typically attributable to minor differences in residual impurities or the analytical method used for determination.

| Property | Value | Source(s) |

| CAS Number | 42237-85-4 | [1][2][3] |

| Molecular Formula | C₇H₆BrNO₂ | [1][2][3] |

| Molecular Weight | 216.03 g/mol | [1][2][3] |

| Physical State | Solid, Off-White Powder | [1][2] |

| Melting Point | 215-223 °C | [1] |

| 217-221 °C | [2] | |

| 204-208 °C (literature) | [2] |

The compiled data indicates a melting point generally in the range of 215-223 °C . A broader melting range or a significant depression from this benchmark often suggests the presence of impurities, according to the principles of freezing-point depression. Therefore, determining the melting point is a fundamental quality control step.

Experimental Protocol: Melting Point Determination via Capillary Method

This section details a self-validating protocol for determining the melting point of this compound using a standard digital melting point apparatus. The causality behind each step is explained to ensure technical understanding and reproducibility.

Principle

The method involves heating a small, packed sample in a capillary tube at a controlled rate within a calibrated apparatus. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

Materials and Equipment

-

This compound sample (ensure the sample is completely dry)

-

Melting point capillary tubes (one end sealed)

-

Digital melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP50)

-

Spatula

-

Mortar and pestle (optional, for grinding coarse samples)

-

Calibration standards with certified melting points (e.g., benzophenone, caffeine)

Step-by-Step Methodology

-

Apparatus Calibration (Trustworthiness Pillar): Before analyzing the sample, the accuracy of the melting point apparatus must be verified. This is a non-negotiable step for generating trustworthy data.

-

Action: Run a certified calibration standard with a known melting point close to the expected range of the sample.

-

Causality: This ensures the thermocouple and temperature display of the instrument are accurate, removing systematic error from the measurement. If the observed melting point of the standard is outside the certified range, the instrument requires service or a correction factor must be applied.

-

-

Sample Preparation: Proper sample packing is critical for sharp, reproducible results.

-

Action: If the sample is not a fine powder, gently grind it to a consistent, fine powder using a mortar and pestle. Tap the open end of a capillary tube into the powder to collect a small amount.

-

Causality: A fine, homogenous powder ensures uniform heat transfer throughout the sample. Large crystals can lead to inefficient packing and a broader, inaccurate melting range.

-

-

Sample Loading:

-

Action: Invert the capillary tube and tap its sealed end firmly on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the bottom. The packed sample height should be 2-3 mm.

-

Causality: A tightly packed sample prevents air pockets and ensures a distinct, observable phase transition. A sample column taller than 3 mm can create a temperature gradient within the sample itself, artificially broadening the melting range.

-

-

Measurement Execution:

-

Action (Rapid Ramp): Insert the packed capillary into the apparatus. Set a rapid heating rate (e.g., 10-15 °C/min) to quickly find an approximate melting temperature. Note the temperature at which melting occurs.

-

Causality: This initial, rapid determination saves time and identifies the approximate range, which is necessary for the subsequent precise measurement.

-

-

Measurement Execution (Slow Ramp for Accuracy):

-

Action: Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the previous step. Using a fresh, newly packed capillary, insert it and set a slow, controlled heating rate of 1-2 °C per minute.

-

Causality: A slow ramp rate ensures that the temperature of the heating block and the sample remain in thermal equilibrium. This is the most critical parameter for obtaining a sharp, accurate melting range. A fast ramp rate will cause the thermometer to "lag" behind the true temperature of the sample, resulting in an erroneously high and broad reading.

-

-

Data Recording:

-

Action: Carefully observe the sample. Record the temperature (T1) when the first drop of liquid becomes visible. Continue heating and record the temperature (T2) when the last solid particle melts into a clear liquid. The melting range is T1-T2.

-

Causality: Recording a range rather than a single point provides more information. A narrow range (e.g., ≤ 2 °C) is indicative of high purity, while a broad range suggests the presence of impurities.

-

Visualization of Experimental Workflow

The logical flow of the melting point determination protocol is critical for training and standardization. The following diagram illustrates the decision-making and operational sequence.

Caption: Logical workflow for accurate melting point determination.

Conclusion

The reliable characterization of this compound is fundamental to its effective use in research and development. It is a stable, off-white crystalline solid with a melting point in the range of 215-223 °C . Adherence to a rigorous, well-validated experimental protocol for melting point determination, as outlined in this guide, is essential for verifying material identity and purity. This ensures the reproducibility of synthetic procedures and the integrity of final products, underpinning the scientific and commercial objectives of drug development and materials science professionals.

References

An In-depth Technical Guide to the Synthesis of 3-Amino-5-bromobenzoic Acid from 3-Aminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for the preparation of 3-amino-5-bromobenzoic acid, a valuable building block in pharmaceutical and materials science. The synthesis starting from the readily available 3-aminobenzoic acid presents a unique regioselectivity challenge due to the competing directing effects of the activating amino group and the deactivating carboxylic acid group. This document explores the underlying chemical principles, provides detailed experimental protocols for two primary synthetic routes, and discusses an alternative pathway. The content is designed to offer both theoretical understanding and practical, field-proven insights for laboratory professionals.

Introduction

This compound is a key intermediate in the synthesis of a wide array of complex organic molecules.[1][2] Its trifunctional nature, featuring amino, bromo, and carboxylic acid moieties, allows for diverse subsequent chemical transformations, making it a versatile precursor for pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic drugs, as well as specialty polymers and dyes.[1] The synthesis of this compound from 3-aminobenzoic acid is a classic example of electrophilic aromatic substitution where the regiochemical outcome is governed by the interplay of substituent effects.

Physicochemical Data of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| 3-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 174-178 | White to off-white crystalline powder | 99-05-8 |

| This compound | C₇H₆BrNO₂ | 216.03 | 217-221 | Off-white powder | 42237-85-4 |

| 3-Acetamidobenzoic acid | C₉H₉NO₃ | 195.17 | 248-252 | White to off-white powder | 587-48-4 |

Strategic Analysis of the Synthesis: The Regioselectivity Challenge

The direct bromination of 3-aminobenzoic acid is a nuanced process governed by the directing effects of its two functional groups on the aromatic ring.

-

The Amino Group (-NH₂): As a strong activating group, the amino moiety donates electron density to the benzene ring, primarily at the ortho (positions 2 and 6) and para (position 4) positions. This makes these sites highly susceptible to electrophilic attack.

-

The Carboxylic Acid Group (-COOH): Conversely, the carboxylic acid group is a deactivating, meta-directing group. It withdraws electron density from the ring, directing incoming electrophiles to position 5.

The powerful activating nature of the amino group typically dominates, leading to a high propensity for polybromination at the 2, 4, and 6 positions, as demonstrated in the synthesis of 3-amino-2,4,6-tribromobenzoic acid.[3] Therefore, achieving selective monobromination at the desired 5-position requires a carefully considered strategy.

Two primary strategies are presented in this guide:

-

Direct Bromination under Controlled Conditions: This approach seeks to exploit subtle differences in reactivity to favor the formation of the 5-bromo isomer.

-

A Protection-Bromination-Deprotection Sequence: This multi-step but more reliable method involves temporarily deactivating the amino group to prevent unwanted side reactions.

Additionally, an alternative synthesis commencing from 3-nitrobenzoic acid is discussed.

Synthetic Methodologies

Route 1: Direct Bromination of 3-Aminobenzoic Acid

While challenging, direct bromination can be attempted under specific conditions that may favor the desired isomer. The choice of brominating agent and solvent can influence the regioselectivity of the reaction. N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine.[4] Furthermore, solvent polarity has been shown to affect the regiochemical outcome of the bromination of meta-substituted anilines.

Experimental Protocol: Direct Bromination with N-Bromosuccinimide

This protocol is a generalized approach and may require optimization.

Materials:

-

3-Aminobenzoic acid

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Water

-

Sodium bisulfite solution (5% w/v)

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 3-aminobenzoic acid in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1.05 equivalents of NBS in portions, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

-

If a yellow or orange color persists due to excess bromine, add a few drops of sodium bisulfite solution until the color disappears.

-

Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): Used as a source of electrophilic bromine, NBS is generally less reactive than Br₂, which can help to mitigate over-bromination.

-

Dimethylformamide (DMF): A polar aprotic solvent is used to dissolve the starting material. The polarity of the solvent can influence the distribution of isomers.

-

Low Temperature: Performing the reaction at a reduced temperature helps to control the reaction rate and can improve selectivity.

Route 2: Synthesis via a Protection-Bromination-Deprotection Strategy

This is a more robust and often higher-yielding approach to obtaining the desired this compound. The strategy involves the acetylation of the highly activating amino group to form a less activating acetamido group. This moderation of the activating effect allows for more controlled bromination.

Step 1: Acetylation of 3-Aminobenzoic Acid to 3-Acetamidobenzoic Acid

Materials:

-

3-Aminobenzoic acid

-

Acetic anhydride

-

Glacial acetic acid

-

Water

Procedure:

-

In a fume hood, dissolve 3-aminobenzoic acid in glacial acetic acid in a round-bottom flask.

-

Slowly add acetic anhydride to the solution with stirring. The reaction is exothermic.

-

After the initial exotherm subsides, gently heat the mixture to reflux for 30-60 minutes to ensure the reaction goes to completion.

-

Pour the warm mixture into a beaker of ice-cold water to precipitate the N-acetyl-3-aminobenzoic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of 3-Acetamidobenzoic Acid

Materials:

-

3-Acetamidobenzoic acid

-

Bromine

-

Glacial acetic acid

-

Water

-

Sodium bisulfite solution (5% w/v)

Procedure:

-

Dissolve the dried 3-acetamidobenzoic acid in glacial acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of one equivalent of bromine in glacial acetic acid dropwise while maintaining the low temperature and stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

-

Pour the reaction mixture into cold water to precipitate the crude 3-acetamido-5-bromobenzoic acid.

-

Decolorize with a small amount of sodium bisulfite solution if necessary.

-

Collect the product by vacuum filtration, wash thoroughly with water, and dry.

Step 3: Hydrolysis of 3-Acetamido-5-bromobenzoic Acid to this compound

Materials:

-

3-Acetamido-5-bromobenzoic acid

-

Concentrated hydrochloric acid or Sodium hydroxide solution

-

Water

Procedure:

-

Reflux the crude 3-acetamido-5-bromobenzoic acid with an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 10% NaOH).

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Cool the reaction mixture.

-

If acid hydrolysis was used, neutralize the solution with a base (e.g., NaOH) to a pH of approximately 5-6 to precipitate the this compound. If base hydrolysis was used, acidify with a strong acid (e.g., HCl).

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The product can be recrystallized from a suitable solvent for further purification.

Workflow for the Protection-Bromination-Deprotection Synthesis

Caption: A three-step synthesis of this compound.

Alternative Synthetic Route: From 3-Nitrobenzoic Acid

An alternative and regiochemically unambiguous route to this compound starts with 3-nitrobenzoic acid.

Reaction Pathway

Caption: Synthesis of this compound from 3-nitrobenzoic acid.

In this pathway, both the nitro and carboxylic acid groups are meta-directors. Therefore, bromination of 3-nitrobenzoic acid will selectively occur at the 5-position. The subsequent reduction of the nitro group to an amino group yields the desired product. This method avoids the potential for polybromination associated with the direct bromination of 3-aminobenzoic acid.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the three non-equivalent aromatic protons. The chemical shifts and coupling patterns will be characteristic of the 1,3,5-trisubstituted benzene ring. Signals for the amino and carboxylic acid protons will also be present, though their chemical shifts can be variable and they may appear as broad singlets. |

| ¹³C NMR | The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be indicative of the aromatic carbons, the carbon attached to the bromine, the carbons attached to the amino and carboxylic acid groups, and the carbonyl carbon. |

| IR Spectroscopy | The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), the broad O-H stretching of the carboxylic acid (2500-3300 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and C-Br stretching (in the fingerprint region). |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (216.03 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments. |

| Melting Point | A sharp melting point in the range of 217-221 °C is indicative of high purity. |

Conclusion

The synthesis of this compound from 3-aminobenzoic acid is a chemically instructive process that highlights the principles of regioselectivity in electrophilic aromatic substitution. While direct bromination is a more atom-economical approach, it presents significant challenges in controlling the reaction to achieve the desired monobrominated product at the 5-position. A more reliable and generally higher-yielding method involves the protection of the amino group via acetylation, followed by bromination and subsequent deprotection. For applications where a highly pure product is essential and a multi-step synthesis is feasible, the protection-deprotection strategy is the recommended course of action. Alternatively, the synthesis starting from 3-nitrobenzoic acid offers a regiochemically controlled pathway to the target molecule. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, desired purity, and available resources.

References

A Senior Application Scientist's Guide to 3-Amino-5-bromobenzoic Acid: A Versatile Synthetic Building Block

Introduction: The Strategic Value of a Trifunctional Scaffolding

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the selection of a starting scaffold is a critical decision that dictates the efficiency and creativity of a synthetic campaign. 3-Amino-5-bromobenzoic acid is a preeminent example of a strategic building block, offering a trifunctional aromatic core that enables diverse and orthogonal chemical transformations. This guide provides an in-depth exploration of its properties, reactivity, and application, grounded in field-proven insights and established protocols. The inherent utility of this molecule lies in its three distinct functional handles: a nucleophilic amine, an electrophilic carboxylic acid, and a bromine atom poised for metal-catalyzed cross-coupling reactions. This unique arrangement allows for sequential, controlled modifications, making it an invaluable asset for constructing complex molecular architectures and performing structure-activity relationship (SAR) studies.[1]

Physicochemical & Safety Profile

A thorough understanding of a building block's fundamental properties and safety requirements is the bedrock of reliable and safe experimentation.

Physical and Chemical Properties

The key properties of this compound are summarized below, providing essential data for reaction planning and characterization.

| Property | Value | Source(s) |

| CAS Number | 42237-85-4 | [1][2] |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| Appearance | Off-white to beige solid powder | [1][3] |

| Melting Point | 215-223 °C | [1][2] |

| Purity | ≥97% (HPLC) | [1] |

| SMILES | Nc1cc(Br)cc(c1)C(O)=O | [2] |

| InChI Key | RQSXRGSPGHZKFT-UHFFFAOYSA-N | [2] |

| Storage | Store at 0-8°C, protect from light | [1][4] |

Safety and Handling

This compound is classified as acutely toxic if swallowed and can cause skin and eye irritation.[2][3] Adherence to standard laboratory safety protocols is mandatory.

-

GHS Classification: Acute Toxicity, Oral (Category 3); Skin Irritation (Category 2); Eye Irritation (Category 2).[2][5]

-

Signal Word: Danger.[2]

-

Hazard Statements: H301 (Toxic if swallowed).[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. Use a dust mask (e.g., N95) to avoid inhalation.[3][5]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid dust formation. Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[3][5]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[5] If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, rinse mouth and call a POISON CENTER or doctor immediately.[3][5]

Core Reactivity: A Trifecta of Synthetic Opportunity

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups. The strategic placement of these groups on the aromatic ring allows for a high degree of control over synthetic outcomes.

-

The Carboxylic Acid (-COOH): This group serves as a classical handle for amide bond formation . Activation with a wide array of coupling reagents transforms the hydroxyl into a good leaving group, facilitating reaction with primary or secondary amines to form stable amide linkages—a cornerstone of peptide synthesis and the construction of many active pharmaceutical ingredients (APIs).[6]

-

The Amino Group (-NH₂): As a primary aromatic amine, this group is a versatile nucleophile. It can be acylated, alkylated, or, most significantly, converted into a diazonium salt. This diazonium intermediate is the gateway to a host of transformations, most notably the Sandmeyer reaction , which allows for the replacement of the amino group with a wide variety of substituents (e.g., halides, cyanide) that are often difficult to install via other methods.[7][8]

-

The Bromo Group (-Br): The bromine atom is an ideal functional group for modern palladium-catalyzed cross-coupling reactions .[9][10] Its position on the aromatic ring makes it susceptible to oxidative addition into a Pd(0) complex, initiating catalytic cycles like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds with exceptional precision and functional group tolerance.[9][11]

Caption: Key synthetic pathways accessible from this compound.

Key Synthetic Transformations & Protocols

This section details the practical application of the core reactivities, providing both mechanistic insight and actionable experimental protocols.

Amide Bond Formation via Carbodiimide Coupling

The formation of an amide bond is one of the most common reactions in drug discovery.[12] Carbodiimide reagents, such as Dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently employed. The mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to yield the desired amide. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) is common practice to suppress side reactions and improve yields.

-

Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), 1-Hydroxybenzotriazole (HOBt) (1.2 eq.), and anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).

-

Activation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise and stir the mixture for 30 minutes at 0 °C.

-

Coupling: Add benzylamine (1.1 eq.) dropwise to the reaction mixture.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Workup: Monitor the reaction by TLC or LC-MS. Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, widely used to synthesize biaryl compounds.[9][11] The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) catalyst, forming a Pd(II) intermediate; (2) Transmetalation where the organic group from a boronic acid (activated by a base) is transferred to the palladium center; and (3) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.[10]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

-

Setup: In a Schlenk flask, combine this compound (1.0 eq.), phenylboronic acid (1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

-

Reagents: Add a suitable solvent mixture (e.g., Toluene/Ethanol/Water) and a base, typically 2 M aqueous sodium carbonate (Na₂CO₃) (3.0 eq.).

-

Degassing: Subject the mixture to three cycles of vacuum/backfill with an inert gas (N₂ or Ar) to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 6-12 hours.

-

Workup: Monitor by TLC or LC-MS. After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography or recrystallization to obtain the biaryl product.

Sandmeyer Reaction: From Amine to Versatile Halide

The Sandmeyer reaction provides a robust method to replace an aromatic amino group with a halide or cyanide via a diazonium salt intermediate.[7][13] The reaction is a radical-nucleophilic aromatic substitution.[8] It begins with the diazotization of the primary amine using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This salt is then treated with a copper(I) salt (e.g., CuBr), which catalyzes the release of N₂ gas and the formation of an aryl radical, which then abstracts the halide from the copper(II) species to yield the final product.[7][14]

-

Diazotization: Suspend this compound (1.0 eq.) in a mixture of 48% hydrobromic acid (HBr) and water. Cool the slurry to 0 °C in an ice-salt bath.

-

Nitrite Addition: Add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for 30-60 minutes at this temperature to form the diazonium salt.

-

Copper Catalyst: In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq.) in 48% HBr. Cool this solution to 0 °C.

-

Sandmeyer Reaction: Add the cold diazonium salt solution slowly to the stirring CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.

-

Workup & Purification: Cool the reaction mixture and collect the precipitated solid by vacuum filtration. Wash the solid with cold water. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure 3,5-dibromobenzoic acid.

Synthesis of the Building Block

While commercially available, understanding the synthesis of this compound provides valuable context. A common laboratory-scale synthesis involves the reduction of the corresponding nitro compound, 3-bromo-5-nitrobenzoic acid.[15]

-

Setup: Dissolve 3-bromo-5-nitrobenzoic acid (1.0 eq.) in ethanol. Add concentrated hydrochloric acid.

-

Reduction: To the stirring solution, add tin(II) chloride (SnCl₂) (typically 3-5 eq.) portion-wise.

-

Reaction: Heat the reaction mixture to 50 °C and stir for 2-3 hours.

-

Workup: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature. Carefully adjust the pH to ~9 with a concentrated sodium hydroxide solution to precipitate tin salts.

-

Isolation: Filter to remove the inorganic solids. Acidify the filtrate to pH ~5 with hydrochloric acid to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and dry to yield this compound. A reported yield for this procedure is 94%.[15]

Conclusion

This compound is more than just a chemical reagent; it is a versatile platform for molecular innovation. Its trifunctional nature provides chemists with a pre-installed synthetic logic, enabling the efficient and controlled assembly of complex molecules. The ability to perform amide couplings, palladium-catalyzed cross-couplings, and Sandmeyer reactions from a single, commercially available starting material streamlines synthetic routes, accelerates discovery timelines, and expands the accessible chemical space for researchers in drug development and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 97 42237-85-4 [sigmaaldrich.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. chemscene.com [chemscene.com]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. researchgate.net [researchgate.net]

- 10. nobelprize.org [nobelprize.org]

- 11. scielo.br [scielo.br]

- 12. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sandmeyer Reaction [organic-chemistry.org]

- 15. This compound | 42237-85-4 [chemicalbook.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Amino-5-bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromobenzoic acid is a pivotal building block in the landscape of organic synthesis and pharmaceutical development. Its unique trifunctional structure—an aromatic ring substituted with an amino group, a carboxylic acid, and a bromine atom—renders it a versatile intermediate for creating a diverse array of complex molecules, including anti-inflammatory and analgesic agents.[1] However, the very reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Risk Assessment: A Proactive Approach

The cornerstone of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of a substance. This compound is classified under the Globally Harmonized System (GHS) as a substance with significant acute oral toxicity.

GHS Classification:

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | GHS06 Skull and Crossbones | Danger | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | Category 2 | GHS07 Exclamation Mark | Warning | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | GHS07 Exclamation Mark | Warning | Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | Category 3 | GHS07 Exclamation Mark | Warning | May cause respiratory irritation |

This data is a synthesis of information from multiple sources.[2][3]

The primary route of accidental exposure with the most severe consequence is ingestion.[4] However, the potential for skin and eye irritation, as well as respiratory tract irritation from airborne particles, must not be underestimated.[2][5] A thorough risk assessment should precede any experimental work, considering the quantities being used, the potential for dust formation, and the specific manipulations to be performed.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a hierarchy of controls, beginning with engineering solutions and supplemented by appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound that could generate dust, such as weighing or transferring, should be conducted within a certified chemical fume hood or a ventilated balance enclosure. This primary engineering control is critical to minimize the inhalation of airborne particles.[6][7] The laboratory should also be equipped with easily accessible eyewash stations and safety showers.[6]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is not merely a checklist exercise; it is a scientifically informed decision to protect against specific, identified hazards.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended when there is a significant risk of splashing. | Protects against airborne particles and potential splashes that can cause serious eye irritation.[5] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A standard laboratory coat must be worn and kept fully fastened. | Prevents direct skin contact, which can lead to irritation.[5] Gloves should be inspected before use and removed with care to avoid skin contamination.[2] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) is required when working with the powder outside of a fume hood or if dust generation is likely. | Protects against the inhalation of fine particles that may cause respiratory tract irritation.[5] |

| Footwear | Closed-toe shoes must be worn at all times. | Protects feet from potential spills.[5] |

Handling and Storage Protocols: Maintaining Chemical Integrity and Safety